6-ethyl 3-methyl 2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
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Overview
Description
6-ethyl 3-methyl 2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a thieno[2,3-c]pyridine core, which is further substituted with ethyl, methyl, and dichlorothiophene carboxamido groups. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-ethyl 3-methyl 2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the ethyl and methyl groups through alkylation reactions. The dichlorothiophene carboxamido group is introduced via an amide coupling reaction, using appropriate coupling reagents and conditions to ensure high yield and purity. Industrial production methods may involve optimization of these steps to enhance efficiency and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the thieno[2,3-c]pyridine core allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, targeting specific functional groups within the molecule.
Substitution: The dichlorothiophene moiety is particularly reactive towards nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Scientific Research Applications
6-ethyl 3-methyl 2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, due to its ability to modulate specific molecular pathways.
Industry: The compound’s reactivity and stability make it suitable for use in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 6-ethyl 3-methyl 2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to other similar compounds, 6-ethyl 3-methyl 2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:
3-acetyl-2,5-dichlorothiophene: Shares the dichlorothiophene moiety but lacks the thieno[2,3-c]pyridine core.
2-ethyl-6-methylpyridine: Contains the ethyl and methyl groups but lacks the dichlorothiophene and thieno[2,3-c]pyridine components.
5-ethyl-2-methylpyridine: Similar to 2-ethyl-6-methylpyridine but with different substitution patterns.
These comparisons highlight the distinctiveness of this compound and its potential for unique applications in various fields of research.
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O5S2/c1-3-26-17(24)21-5-4-8-10(7-21)27-15(12(8)16(23)25-2)20-14(22)9-6-11(18)28-13(9)19/h6H,3-5,7H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIOOXMZYVLQRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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